3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic ac id 3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic ac id
Brand Name: Vulcanchem
CAS No.: 172798-50-4
VCID: VC0068513
InChI: InChI=1S/C15H18N2O5/c1-10(18)17-13(15(21)16-8-7-14(19)20)9-11-3-5-12(22-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)/b13-9-
SMILES: CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCC(=O)O
Molecular Formula: C15H18N2O5
Molecular Weight: 306.31 g/mol

3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic ac id

CAS No.: 172798-50-4

Main Products

VCID: VC0068513

Molecular Formula: C15H18N2O5

Molecular Weight: 306.31 g/mol

3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic ac id - 172798-50-4

CAS No. 172798-50-4
Product Name 3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic ac id
Molecular Formula C15H18N2O5
Molecular Weight 306.31 g/mol
IUPAC Name 3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid
Standard InChI InChI=1S/C15H18N2O5/c1-10(18)17-13(15(21)16-8-7-14(19)20)9-11-3-5-12(22-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,21)(H,17,18)(H,19,20)/b13-9-
Standard InChIKey XBJBLALDXSAKCQ-LCYFTJDESA-N
Isomeric SMILES CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCC(=O)O
SMILES CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCC(=O)O
Canonical SMILES CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCC(=O)O
Synonyms 3-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic ac id
PubChem Compound 6449056
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator